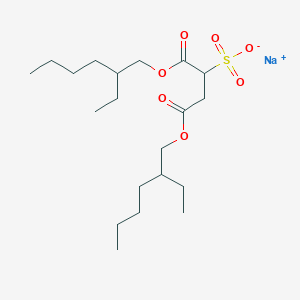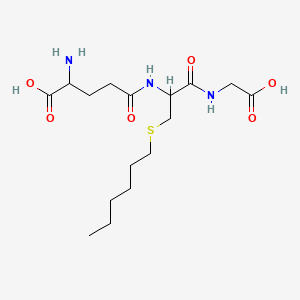![molecular formula C9H12O5 B7815040 [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
説明
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is an organic compound that belongs to the class of acetates It is characterized by the presence of an acetyloxy group attached to a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate can be achieved through several synthetic routes. One common method involves the esterification of [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate and acetic acid.
Oxidation: Oxidative cleavage of the dihydropyran ring can lead to the formation of carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, substituted pyran derivatives, and various ester compounds.
科学的研究の応用
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Biological Studies: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of [(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active pyran derivative. This active form can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .
類似化合物との比較
Similar Compounds
- [(3S,4R)-3,4-dihydro-2H-pyran-3-yl] acetate
- [(3S,4R)-4-hydroxy-3,4-dihydro-2H-pyran-3-yl] acetate
- [(3S,4R)-4-methoxy-3,4-dihydro-2H-pyran-3-yl] acetate
Uniqueness
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate is unique due to its specific stereochemistry and the presence of the acetyloxy group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthetic and pharmaceutical applications .
特性
IUPAC Name |
[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKCFBYWQGPLSJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC=CC1OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1COC=C[C@H]1OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960088 | |
| Record name | 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3945-18-4 | |
| Record name | 3,4-Di-O-acetyl-L-arabinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3945-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Di-O-acetyl-1,5-anhydro-4-deoxypent-4-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-erythro-Pent-4-enitol, 1,5-anhydro-4-deoxy-, 2,3-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)
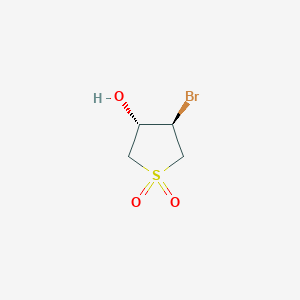


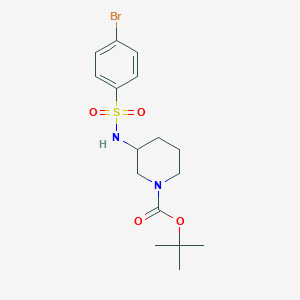

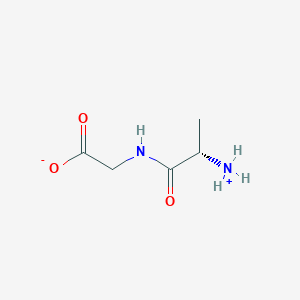
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)
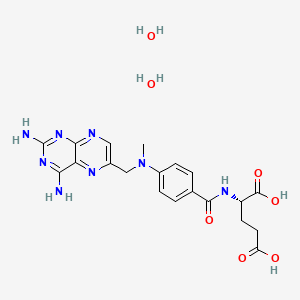
![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B7815022.png)


